molecular formula C15H9Cl4N3O3 B15089575 (2,6-Dichloro-4-methylpyridin-3-yl)([(([(2,6-dichlorophenyl)methylene]amino)oxy)carbonyl]amino)methanone

(2,6-Dichloro-4-methylpyridin-3-yl)([(([(2,6-dichlorophenyl)methylene]amino)oxy)carbonyl]amino)methanone

Cat. No.: B15089575
M. Wt: 421.1 g/mol
InChI Key: UZIXMFCAANGRTC-CGOBSMCZSA-N
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Description

The compound (2,6-Dichloro-4-methylpyridin-3-yl)([(([(2,6-dichlorophenyl)methylene]amino)oxy)carbonyl]amino)methanone is a complex organic molecule characterized by its multiple chlorine substitutions and pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-4-methylpyridin-3-yl)([(([(2,6-dichlorophenyl)methylene]amino)oxy)carbonyl]amino)methanone typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dichloro-4-methylpyridine with 2,6-dichlorobenzaldehyde in the presence of a base to form the intermediate (2,6-dichlorophenyl)methyleneamine . This intermediate is then reacted with (2,6-dichloro-4-methylpyridin-3-yl)oxycarbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-4-methylpyridin-3-yl)([(([(2,6-dichlorophenyl)methylene]amino)oxy)carbonyl]amino)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,6-Dichloro-4-methylpyridin-3-yl)([(([(2,6-dichlorophenyl)methylene]amino)oxy)carbonyl]amino)methanone: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-4-methylpyridin-3-yl)([(([(2,6-dichlorophenyl)methylene]amino)oxy)carbonyl]amino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester
  • 4-Iodobenzoic acid

Uniqueness

Compared to similar compounds, (2,6-Dichloro-4-methylpyridin-3-yl)([(([(2,6-dichlorophenyl)methylene]amino)oxy)carbonyl]amino)methanone stands out due to its unique combination of chlorine substitutions and pyridine ring structure. This configuration imparts specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H9Cl4N3O3

Molecular Weight

421.1 g/mol

IUPAC Name

[(E)-(2,6-dichlorophenyl)methylideneamino] N-(2,6-dichloro-4-methylpyridine-3-carbonyl)carbamate

InChI

InChI=1S/C15H9Cl4N3O3/c1-7-5-11(18)21-13(19)12(7)14(23)22-15(24)25-20-6-8-9(16)3-2-4-10(8)17/h2-6H,1H3,(H,22,23,24)/b20-6+

InChI Key

UZIXMFCAANGRTC-CGOBSMCZSA-N

Isomeric SMILES

CC1=CC(=NC(=C1C(=O)NC(=O)O/N=C/C2=C(C=CC=C2Cl)Cl)Cl)Cl

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC(=O)ON=CC2=C(C=CC=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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